molecular formula C13H16N4OS B14868835 5-((2-isopropoxyphenyl)amino)-6-methyl-1,2,4-triazine-3(2H)-thione

5-((2-isopropoxyphenyl)amino)-6-methyl-1,2,4-triazine-3(2H)-thione

Cat. No.: B14868835
M. Wt: 276.36 g/mol
InChI Key: ZZOWXDUOBRDYBQ-UHFFFAOYSA-N
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Description

5-((2-isopropoxyphenyl)amino)-6-methyl-1,2,4-triazine-3(2H)-thione is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-isopropoxyphenyl)amino)-6-methyl-1,2,4-triazine-3(2H)-thione typically involves the reaction of 2-isopropoxyaniline with 6-methyl-1,2,4-triazine-3-thiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as crystallization or chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

5-((2-isopropoxyphenyl)amino)-6-methyl-1,2,4-triazine-3(2H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

5-((2-isopropoxyphenyl)amino)-6-methyl-1,2,4-triazine-3(2H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-((2-isopropoxyphenyl)amino)-6-methyl-1,2,4-triazine-3(2H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-1,2,4-triazine-3-thiol: A precursor in the synthesis of the compound.

    2-isopropoxyaniline: Another precursor used in the synthesis.

    Other triazine derivatives: Compounds with similar triazine rings but different substituents.

Uniqueness

5-((2-isopropoxyphenyl)amino)-6-methyl-1,2,4-triazine-3(2H)-thione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H16N4OS

Molecular Weight

276.36 g/mol

IUPAC Name

6-methyl-5-(2-propan-2-yloxyanilino)-2H-1,2,4-triazine-3-thione

InChI

InChI=1S/C13H16N4OS/c1-8(2)18-11-7-5-4-6-10(11)14-12-9(3)16-17-13(19)15-12/h4-8H,1-3H3,(H2,14,15,17,19)

InChI Key

ZZOWXDUOBRDYBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=S)N=C1NC2=CC=CC=C2OC(C)C

Origin of Product

United States

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